molecular formula C18H15N3O4 B11206503 6-(4-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one

6-(4-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one

Cat. No.: B11206503
M. Wt: 337.3 g/mol
InChI Key: HQDUIYJSOYOTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy and nitro functional groups in the molecule suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.

    Addition of the Nitrobenzyl Group: The nitrobenzyl group can be added through nucleophilic substitution reactions using nitrobenzyl halides and the pyridazinone core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, and further oxidation can lead to the formation of a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents.

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a probe to study biological processes and as a potential lead compound for drug discovery.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one would depend on its specific biological activity. Generally, compounds in the pyridazinone family can interact with various molecular targets, such as enzymes, receptors, or nucleic acids. The presence of the methoxy and nitro groups may enhance its binding affinity and specificity for certain targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(4-methoxyphenyl)-2-(4-nitrophenyl)pyridazin-3(2H)-one: Similar structure but with a nitrophenyl group instead of a nitrobenzyl group.

    6-(4-methoxyphenyl)-2-(4-aminobenzyl)pyridazin-3(2H)-one: Similar structure but with an aminobenzyl group instead of a nitrobenzyl group.

    6-(4-methoxyphenyl)-2-(4-chlorobenzyl)pyridazin-3(2H)-one: Similar structure but with a chlorobenzyl group instead of a nitrobenzyl group.

Uniqueness

6-(4-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one is unique due to the combination of the methoxyphenyl and nitrobenzyl groups, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with improved efficacy and selectivity for specific applications.

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

6-(4-methoxyphenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one

InChI

InChI=1S/C18H15N3O4/c1-25-16-8-4-14(5-9-16)17-10-11-18(22)20(19-17)12-13-2-6-15(7-3-13)21(23)24/h2-11H,12H2,1H3

InChI Key

HQDUIYJSOYOTHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.